molecular formula C9H12N2O B15056996 1-(6-(Methylamino)pyridin-3-yl)propan-1-one

1-(6-(Methylamino)pyridin-3-yl)propan-1-one

Cat. No.: B15056996
M. Wt: 164.20 g/mol
InChI Key: MASQMEIIVJTIOC-UHFFFAOYSA-N
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Description

1-(6-(Methylamino)pyridin-3-yl)propan-1-one is a heterocyclic ketone featuring a pyridine ring substituted with a methylamino group at the 6-position and a propan-1-one moiety at the 3-position. Its synthesis involves the reaction of n-pentylamine with precursors, yielding the compound in 74% efficiency under optimized conditions . The structure is confirmed by ¹H NMR spectroscopy, with characteristic peaks at δ 8.86 (d, 4J = 2.2 Hz, 1H, pyridine-H), 8.00 (m, 2H), and 6.56 (d, 3J = 9.0 Hz, 1H, NH-CH3) . The compound’s molecular formula is C9H12N2O, with a molecular weight of 164.21 g/mol.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-[6-(methylamino)pyridin-3-yl]propan-1-one

InChI

InChI=1S/C9H12N2O/c1-3-8(12)7-4-5-9(10-2)11-6-7/h4-6H,3H2,1-2H3,(H,10,11)

InChI Key

MASQMEIIVJTIOC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-(Methylamino)pyridin-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with methylamine and acetone under basic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of 1-(6-(Methylamino)pyridin-3-yl)propan-1-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Methylamino)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(6-(Methylamino)pyridin-3-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(Methylamino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Pyridine vs. Phenyl Backbone: The target compound and 5f share a pyridine core, whereas 3-MMC and leniolisib incorporate phenyl or fused heterocyclic systems.
  • Leniolisib’s trifluoromethyl group improves metabolic stability and lipophilicity .
  • Functional Group Variations : Propan-1-one in the target compound and 3-MMC offers ketone reactivity, while 3-(6-chloropyridin-3-yl)propan-1-ol’s alcohol group increases hydrophilicity .

Pharmacological and Application Insights

  • Target Compound : Serves as a precursor for fluorinated derivatives like 7g, which modulate lactate transport in Plasmodia .
  • 5f : The methoxyphenyl group may enhance interactions with aromatic residues in target proteins, though its exact applications are unspecified .
  • 3-MMC: Demonstrates stimulant effects via monoamine reuptake inhibition, underscoring the impact of β-methylamino placement on psychoactivity .
  • Leniolisib : Clinically approved, illustrating how propan-1-one integration into complex scaffolds can yield therapeutics with high target specificity .

Biological Activity

1-(6-(Methylamino)pyridin-3-yl)propan-1-one is a chemical compound recognized for its unique structure, which includes a pyridine ring substituted with a methylamino group and a propanone moiety. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C_10H_12N_2O
  • Molecular Weight : Approximately 204.27 g/mol
  • IUPAC Name : 1-(6-(Methylamino)pyridin-3-yl)propan-1-one

The compound’s structure allows it to interact with various biological targets, making it a subject of interest in drug development.

Research indicates that 1-(6-(Methylamino)pyridin-3-yl)propan-1-one can bind to specific enzymes or receptors, modulating their activity. This interaction may lead to the inhibition or activation of metabolic pathways, resulting in various biological effects, including anti-inflammatory and antimicrobial activities .

Potential Targets

  • Enzymes involved in metabolic pathways
  • Receptors associated with inflammation and infection responses

Antimicrobial Activity

Studies have shown that 1-(6-(Methylamino)pyridin-3-yl)propan-1-one exhibits antimicrobial properties. Its ability to inhibit microbial growth suggests potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects, which could be beneficial in managing conditions characterized by inflammation.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that 1-(6-(Methylamino)pyridin-3-yl)propan-1-one effectively inhibited the activity of specific enzymes linked to inflammatory responses, indicating its potential as an anti-inflammatory agent.
  • Binding Affinity : Research on binding affinity revealed that the compound interacts with certain receptors, suggesting a mechanism through which it may exert its biological effects.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
1-(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)propan-1-onePyridine derivativeModulates enzyme activity
1-(6-(Propylamino)pyridin-3-yl)propan-1-onePyridine derivativeAnti-inflammatory and antimicrobial

The comparison highlights the uniqueness of 1-(6-(Methylamino)pyridin-3-yl)propan-1-one due to its specific functional groups, which may impart distinct biological properties compared to similar compounds.

Synthesis and Applications

The synthesis of 1-(6-(Methylamino)pyridin-3-yl)propan-1-one typically involves multi-step organic reactions, utilizing reagents that facilitate the formation of the pyridine ring and the propanone moiety. Understanding these synthetic routes is crucial for enhancing its availability for research and therapeutic use.

Potential Applications

  • Drug development targeting inflammation and infection
  • Further exploration in medicinal chemistry for novel therapeutic agents

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